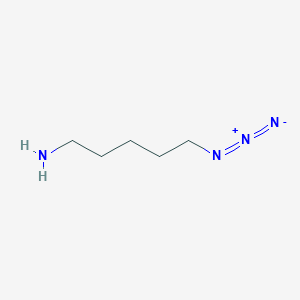

5-Azidopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

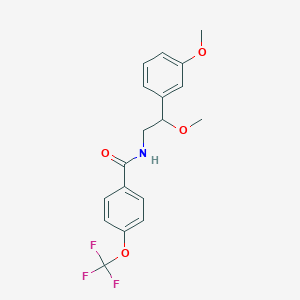

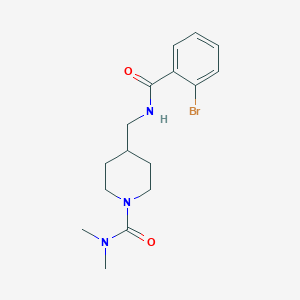

5-Azidopentan-1-amine is a linker containing an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Molecular Structure Analysis

The molecular formula of this compound is C5H12N4 . It has an average mass of 128.176 Da and a monoisotopic mass of 128.106201 Da .Chemical Reactions Analysis

This compound is a versatile compound that can be used as a catalyst in various chemical reactions . It contains a hydrogen atom that makes it highly reactive and suitable for a wide range of applications .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (4), number of H bond donors (2), number of freely rotating bonds (5), and no violations of the Rule of 5 . It also has an ACD/LogP of 0.37, an ACD/LogD (pH 5.5) of -2.32, an ACD/BCF (pH 5.5) of 1.00, an ACD/KOC (pH 5.5) of 1.00, an ACD/LogD (pH 7.4) of -2.01, an ACD/BCF (pH 7.4) of 1.00, an ACD/KOC (pH 7.4) of 1.00, and a polar surface area of 38 Å^2 .科学的研究の応用

Synthesis of Bicyclo[1.1.1]pentan-1-amine

5-Azidopentan-1-amine has been instrumental in the synthesis of bicyclo[1.1.1]pentan-1-amine. A study by Goh et al. (2014) highlighted a new route to this compound, utilizing 1-azido-3-iodobicyclo[1.1.1]pentane as an intermediate. This route offered a flexible and scalable alternative for synthesizing this unique and important moiety in medicinal chemistry (Goh et al., 2014).

Synthesis of 1-Substituted 5-Aminotetrazoles

In the field of organic chemistry, this compound has been used for synthesizing 1-substituted 5-aminotetrazoles. Joo and Shreeve (2008) demonstrated a reaction involving cyanogen azide and primary amines, which generated 1-substituted aminotetrazole derivatives (Joo & Shreeve, 2008).

Synthesis of 5-Amino-1-pentanol

Li et al. (2020) developed a process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran. This process involved the reductive amination of 5-hydroxypentanal, a derivative of this compound, over supported Ni catalysts (Li et al., 2020).

Inhibitors of 15-Lipoxygenase

This compound derivatives have also been studied in medicinal chemistry. Tehrani et al. (2014) synthesized a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives, which acted as potential inhibitors of 15-lipoxygenase (Tehrani et al., 2014).

CO2 Capture Technology

In environmental technology, this compound is used in CO2 capture processes. Nwaoha et al. (2019) investigated a novel amine solvent blend containing 1,5-diamino-2-methylpentane (a derivative of this compound) for CO2 capture, showing improved efficiency and energy savings compared to traditional methods (Nwaoha et al., 2019).

Photoinactivation of Biogenic Amine Transporter

In biochemical research, derivatives of this compound have been used in the study of biogenic amine transporters. Gabizon et al. (1982) synthesized a derivative for the specific inhibition and photoinactivation of the biogenic amine transporter in bovine chromaffin granules (Gabizon et al., 1982).

Safety and Hazards

The safety data sheet for 5-Azidopentan-1-amine suggests that in the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

作用機序

Target of Action

The primary target of 5-Azidopentan-1-amine is the norovirus protease . This compound can be useful in the structure-based design and synthesis of triazole-based macrocyclic inhibitors of norovirus protease .

Mode of Action

This compound contains an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

特性

IUPAC Name |

5-azidopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4/c6-4-2-1-3-5-8-9-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESRXKQZCRBRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)

![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)

![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxyacetamide](/img/structure/B2965912.png)

![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2965914.png)